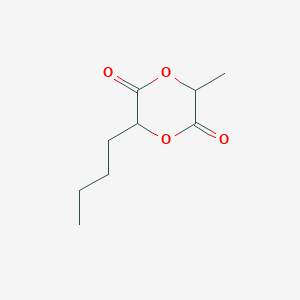

3-Butyl-6-methyl-1,4-dioxane-2,5-dione

Description

Properties

CAS No. |

779355-46-3 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

3-butyl-6-methyl-1,4-dioxane-2,5-dione |

InChI |

InChI=1S/C9H14O4/c1-3-4-5-7-9(11)12-6(2)8(10)13-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

IRUSWOTYMUKTJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)OC(C(=O)O1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The primary analogs of 3-butyl-6-methyl-1,4-dioxane-2,5-dione are lactide derivatives, such as 3,6-dimethyl-1,4-dioxane-2,5-dione (rac-lactide or L-lactide) and its stereoisomers. Key structural differences include:

- Substituent size : The butyl group in the target compound introduces steric bulk compared to the methyl groups in lactides.

- Molecular weight : The butyl substituent increases the molecular weight (C₉H₁₄O₄, MW: 202.20 g/mol) relative to lactides (C₆H₈O₄, MW: 144.13 g/mol) .

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) | C₆H₈O₄ | 3-Me, 6-Me | 144.13 |

| This compound | C₉H₁₄O₄ | 3-Bu, 6-Me | 202.20 (calculated) |

Physical and Thermal Properties

Lactide Derivatives

- Density : 1.186 g/cm³ for (3R,6S)-3,6-dimethyl lactide .

- Boiling Point : 285.5°C at 760 mmHg .

- Heat Capacity : Experimental data for (3S,6S)-dimethyl lactide ranges from 368.3–438.9 K, with a 1.5% measurement error .

This compound

- Estimated Density : ~1.1 g/cm³ (lower than lactides due to increased alkyl chain flexibility).

- Estimated Boiling Point : Likely higher than lactides due to increased molecular weight.

- Thermal Stability : The butyl group may reduce crystallinity, lowering the melting point compared to lactides.

Table 2: Thermal and Physical Properties

| Property | 3,6-Dimethyl Lactide | 3-Butyl-6-methyl Derivative (Estimated) |

|---|---|---|

| Density (g/cm³) | 1.186 | ~1.1 |

| Boiling Point (°C) | 285.5 | >285.5 |

| Polymer Crystallinity | High (PLA) | Likely reduced |

Lactide Derivatives

- Lactides polymerize via ring-opening polymerization (ROP) to form PLA, a biodegradable thermoplastic used in medical devices and packaging .

- Stereochemistry (e.g., L-lactide vs. rac-lactide) influences polymer crystallinity and degradation rates .

This compound

- Polymerization Behavior : The bulky butyl group may slow ROP kinetics due to steric hindrance.

- Hypothesized Applications: Potential for flexible polyesters with slower degradation rates, suitable for long-term biomedical implants or hydrophobic coatings.

Table 3: Polymerization and Application Comparison

Solubility and Reactivity

Preparation Methods

Reaction Mechanism and Substrate Design

The primary synthesis route involves vapor-phase pyrolysis of α-hydroxy acid oligomers or their esters over fixed-bed catalysts. This method, detailed in US5326887A , enables the cyclization of linear oligomers into 1,4-dioxane-2,5-diones via intramolecular esterification. For 3-butyl-6-methyl derivatives, the substrate must be an ester of an α-hydroxy acid dimer containing butyl and methyl substituents.

Substrate Structure :

Where and are alkyl groups (e.g., methyl, propargyl), and / correspond to butyl and methyl groups. Esters derived from alcohols with (e.g., 2,2,2-trifluoroethanol) are preferred to enhance reactivity.

Catalytic Systems and Conditions

The process employs fixed-bed catalysts such as:

-

Aluminum oxide (0–18% SiO, surface area: 0.04–35 m/g)

-

Zirconium oxide

-

Titanium(IV) oxide

Optimized Parameters :

| Parameter | Range |

|---|---|

| Temperature | 150–250°C |

| Contact time | 0.1–10 seconds |

| Pressure | Atmospheric or reduced |

| Inert gas flow | Nitrogen (preferred) |

Short contact times minimize side reactions, such as oligomerization of the product.

Alternative Synthetic Pathways

Halide-Mediated Cyclization

Early methods involved reacting α-bromocarboxylic acid chlorides with α-hydroxycarboxylic acids, yielding 3,6-disubstituted dioxanediones in 60–85% yields. For example:

However, this route requires stringent purification and offers limited scalability.

Challenges and Optimization Strategies

Substrate Availability and Purity

Crude α-hydroxy acid oligomers (e.g., lactic acid dimers) can be used, but asymmetric substrates like 3-butyl-6-methyl variants require precise synthesis of the starting material. Enzymatic or chiral resolution may enhance enantiomeric excess (50–100% ee).

Byproduct Formation

Linear oligomers and unreacted substrates are common byproducts. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for monitoring purity.

Industrial and Pharmacological Relevance

This compound serves as a monomer for degradable polyesters with tunable mechanical properties. Its asymmetric structure enables tailored crystallinity and hydrolysis rates, making it valuable in drug delivery systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Butyl-6-methyl-1,4-dioxane-2,5-dione, and what reaction conditions influence yield optimization?

- Methodological Answer : The compound is synthesized via ring-opening polymerization precursors or condensation reactions. Key parameters include solvent choice (e.g., 1,4-dioxane for improved solubility ), temperature control (room temperature for intermediate stability), and stoichiometric ratios of reactants. Post-synthesis purification often employs recrystallization or membrane-based separation technologies to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions (e.g., butyl and methyl groups), while Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl (C=O) and ether (C-O-C) functional groups. Mass spectrometry (MS) validates molecular weight, with fragmentation patterns cross-referenced against databases like NIST Chemistry WebBook .

Q. How does the compound’s lactone ring stability vary under different pH and thermal conditions?

- Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) and dynamic pH titration reveal degradation thresholds. For example, acidic conditions promote ring-opening hydrolysis, whereas neutral or alkaline environments stabilize the dioxane-dione core. Data should be interpreted within frameworks like transition-state theory to predict degradation pathways .

Q. What are common impurities in synthesized batches, and how can they be mitigated during purification?

- Methodological Answer : Residual solvents (e.g., 1,4-dioxane) and unreacted monomers are typical impurities. Chromatographic methods (HPLC, GC-MS) combined with membrane separation technologies (e.g., nanofiltration) achieve >95% purity. Process control parameters (flow rate, pressure) must be optimized empirically .

Advanced Research Questions

Q. How can factorial experimental design improve copolymerization efficiency with lactide monomers?

- Methodological Answer : A 2^k factorial design evaluates variables like catalyst concentration, temperature, and monomer ratio. Response surface methodology (RSM) identifies optimal conditions for molecular weight control and reduced polydispersity. This approach aligns with polymer reaction engineering frameworks .

Q. What mechanistic insights explain contradictory NMR data observed during ring-opening reactions?

- Methodological Answer : Discrepancies in proton splitting patterns may arise from dynamic stereochemical changes or solvent effects. Variable-temperature NMR and density functional theory (DFT) simulations resolve ambiguities by correlating experimental data with computed conformational energies .

Q. Which computational models best predict the compound’s reactivity in solvent-free polymerization systems?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., COMPASS III) model chain propagation kinetics. Pair distribution function (PDF) analysis validates intermolecular interactions, while Monte Carlo methods assess thermodynamic feasibility of solvent-free conditions .

Q. How do degradation products of this compound impact biocompatibility in biomedical applications?

- Methodological Answer : Hydrolytic degradation under physiological conditions generates succinic acid derivatives. High-resolution LC-MS/MS identifies metabolites, while cytotoxicity assays (e.g., MTT) on fibroblast cells evaluate biocompatibility. Comparative studies with structural analogs (e.g., 3,6-dimethyl derivatives) isolate toxicity mechanisms .

Q. What role does substituent steric hindrance play in modulating enzymatic degradation rates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.